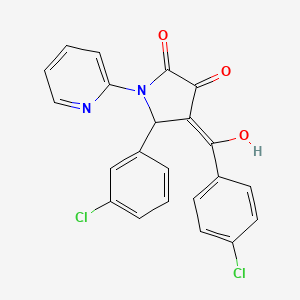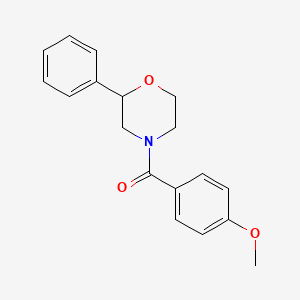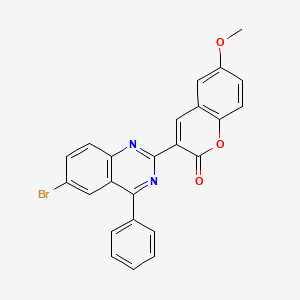![molecular formula C23H29N3O3 B6499556 N'-(1-phenylethyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide CAS No. 953941-76-9](/img/structure/B6499556.png)
N'-(1-phenylethyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-phenylethyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide, commonly referred to as NPMPE, is an organic compound that has been used in scientific research for decades. It is a small molecule that is highly soluble in water and has a variety of applications in both biochemical and physiological studies. NPMPE has been used extensively in laboratory experiments, and has been found to have a wide range of effects on cells and organisms.
Aplicaciones Científicas De Investigación
NPMPE has been used in scientific research for a variety of purposes. It has been used to study the effects of drugs on cells, to investigate the biochemical and physiological effects of various compounds, and to study the effects of various environmental factors on organisms. NPMPE has also been used to study the effects of hormones on cells, to investigate the effects of drugs on the nervous system, and to study the effects of various toxins on organisms.
Mecanismo De Acción
The exact mechanism of action of NPMPE is not fully understood. However, it is believed to act as a partial agonist of the mu-opioid receptor, and as an antagonist of the kappa-opioid receptor. It is believed that NPMPE binds to these receptors and modulates their activity, resulting in changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
NPMPE has been found to have a variety of biochemical and physiological effects. In laboratory experiments, it has been found to have a variety of effects on cells, including changes in cell proliferation, cell differentiation, and cell death. It has also been found to have a variety of effects on organisms, including changes in behavior, metabolism, and physiology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPMPE has several advantages and limitations when used in laboratory experiments. One of the major advantages of NPMPE is that it is highly soluble in water, making it easy to use in a variety of experiments. Additionally, it has a wide range of effects on cells and organisms, making it a useful tool for studying the effects of various compounds. However, there are some limitations to the use of NPMPE in laboratory experiments. For example, it is not known if the effects of NPMPE are reversible, and it is not known if it has any long-term effects on cells or organisms.
Direcciones Futuras
There are a number of potential future directions for research involving NPMPE. One potential direction is to investigate the effects of NPMPE on various diseases and disorders. Additionally, it could be useful to investigate the long-term effects of NPMPE on cells and organisms, as well as the effects of different doses of NPMPE on cells and organisms. Additionally, it could be useful to investigate the effects of NPMPE on the nervous system and to study the effects of NPMPE on the metabolism of cells and organisms. Finally, it could be useful to investigate the effects of NPMPE on the immune system and to study the effects of NPMPE on various hormones.
Métodos De Síntesis
NPMPE can be synthesized using a variety of methods, including the reaction of 1-phenylethylamine and 3-(2-phenylmorpholin-4-yl)propyl-1,3-diaminopropane. This reaction is typically carried out in the presence of a Lewis acid, such as zinc chloride, and is typically performed in anhydrous conditions. The reaction produces NPMPE in a relatively pure form, and can be used in a variety of applications.
Propiedades
IUPAC Name |
N'-(1-phenylethyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-18(19-9-4-2-5-10-19)25-23(28)22(27)24-13-8-14-26-15-16-29-21(17-26)20-11-6-3-7-12-20/h2-7,9-12,18,21H,8,13-17H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBSNCMTYLGAKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(2-phenylmorpholin-4-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6499474.png)
![2-(naphthalen-2-yloxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide](/img/structure/B6499475.png)
![2,4,6-trimethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide](/img/structure/B6499481.png)
![N-[4-(2-phenylmorpholin-4-yl)butyl]adamantane-1-carboxamide](/img/structure/B6499484.png)
![N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}acetamide](/img/structure/B6499492.png)
![3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6499506.png)

![4-fluoro-2-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzene-1-sulfonamide](/img/structure/B6499538.png)
![2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6499544.png)
![N-butyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide](/img/structure/B6499550.png)
![N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide](/img/structure/B6499553.png)


![2,2-dimethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide](/img/structure/B6499588.png)
